3-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trifluorophenyl)propanamide
Description
3-(3-Acetyl-1H-indol-1-yl)-N-(3,4,5-trifluorophenyl)propanamide is a propanamide derivative featuring a 3-acetyl-substituted indole moiety linked to a 3,4,5-trifluorophenyl group via an amide bond. This compound’s structural uniqueness lies in its electron-withdrawing trifluorophenyl group and the acetylated indole system, which may enhance lipophilicity and influence intermolecular interactions in biological systems.
Properties
Molecular Formula |
C19H15F3N2O2 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(3,4,5-trifluorophenyl)propanamide |
InChI |
InChI=1S/C19H15F3N2O2/c1-11(25)14-10-24(17-5-3-2-4-13(14)17)7-6-18(26)23-12-8-15(20)19(22)16(21)9-12/h2-5,8-10H,6-7H2,1H3,(H,23,26) |
InChI Key |
BREJPRPVMRQDQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Biological Activity
3-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trifluorophenyl)propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR), based on diverse research findings.
Chemical Structure and Properties
The compound features an indole moiety substituted with an acetyl group and a trifluorophenyl group, which are known to influence its biological activity. The molecular formula is with a molecular weight of 320.28 g/mol.
Antimicrobial Activity
Research has indicated that indole derivatives exhibit significant antimicrobial properties. A study involving various indole compounds demonstrated that those with similar structural features to 3-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trifluorophenyl)propanamide showed effective inhibition against both Gram-positive and Gram-negative bacteria. Notably, the minimal inhibitory concentration (MIC) values for some derivatives ranged from 0.13 to 1.0 µg/mL against multidrug-resistant strains .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 1 | 0.25 | Gram-positive |
| 2 | 0.5 | Gram-positive |
| 3 | 2.0 | Gram-negative |
Cytotoxicity
While the antimicrobial properties are promising, the cytotoxic effects of these compounds on human cells are critical for therapeutic applications. In vitro studies using human fibroblast cell lines revealed varying levels of cytotoxicity among different indole derivatives. The compound's structure significantly impacted its cytotoxic profile, with some derivatives exhibiting lower toxicity while maintaining antimicrobial efficacy .
Table 2: Cytotoxicity of Selected Indole Derivatives
| Compound | IC50 (µM) | Cytotoxicity Level |
|---|---|---|
| A | 50 | Moderate |
| B | 100 | High |
| C | 25 | Low |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications in the indole ring and substituents can enhance biological activity while reducing toxicity. For instance, the introduction of trifluoromethyl groups has been associated with increased lipophilicity and improved binding affinity to bacterial targets .
Case Studies
In vivo studies on mice have shown that compounds similar to 3-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trifluorophenyl)propanamide can effectively suppress experimental sepsis caused by Staphylococcus aureus. These studies highlighted the compound's potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Properties
Pharmacological Implications
The trifluorophenyl group may improve target binding affinity and metabolic stability compared to methoxy or chloro analogs, as seen in other fluorinated pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
